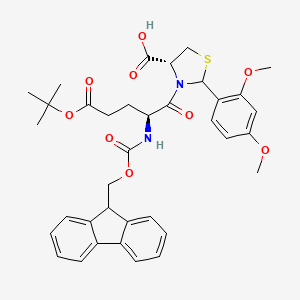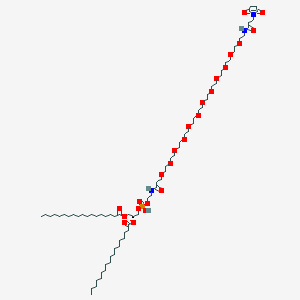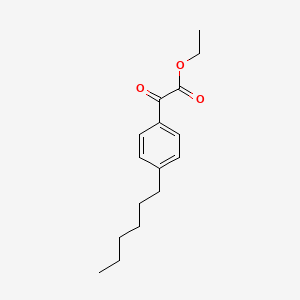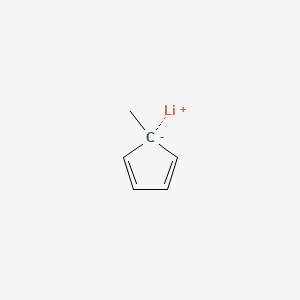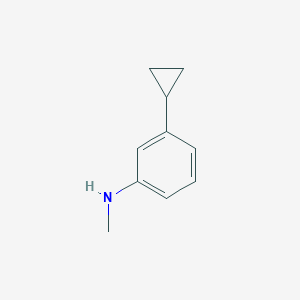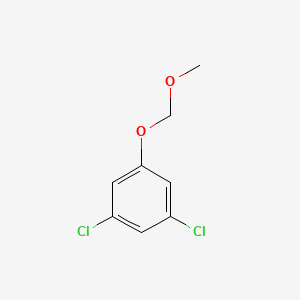
1,3-Dichloro-5-(methoxymethoxy)benzene
Overview
Description
1,3-Dichloro-5-(methoxymethoxy)benzene is an organic compound composed of a benzene ring with two chlorine atoms and a methoxymethoxy group . It has a molecular weight of 207.06 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a methoxymethoxy group . The InChI code for this compound is 1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 207.06 .Scientific Research Applications
Molecular Structure and Interaction Studies
- π-π Stacking Interactions: Research on related compounds, such as 3,5-Dichloro-3',4'-dimethoxybiphenyl, reveals insights into π-π stacking interactions between chlorinated benzene rings, a property that could be relevant to 1,3-Dichloro-5-(methoxymethoxy)benzene (R. Dhakal, S. Parkin, H. Lehmler, 2019).
Chemical Synthesis and Properties
- Cyclocondensation Processes: A study on the catalytic cyclocondensation of related benzene compounds could provide insights into synthesis methods that may be applicable to this compound (Yuhui Kou et al., 2010).
- Cationic Polymerization Initiators: Research involving 1,4-Bis(1-methoxy-1-methylethyl)benzene, a similar compound, as an initiator for cationic polymerizations, highlights potential uses in polymer science (T. Dittmer, S. Pask, O. Nuyken, 1992).
Applications in Material Science
- Liquid Crystalline Phases: Investigations into molecules with similar structures, like enforced stacking in crowded arenes, suggest potential applications in creating liquid crystalline phases or other advanced materials (M. Bushey, A. Hwang, P. Stephens, C. Nuckolls, 2001).
Chemical Reactions and Interactions
- Solvent Extraction Systems: The development of solvent extraction systems using compounds like 1,2-bis(2-methoxyethylthio)benzene for palladium(II) separation suggests potential extraction or purification roles for this compound (J. Traeger et al., 2012).
Photoreactive Properties
- Photochromism Studies: Research on diarylethenes bearing a methoxyl group indicates potential photochromic applications, which might be extrapolated to this compound (Shouzhi Pu, Weijun Liu, Wenjuan Miao, 2009).
Catalysis and Synthesis
- Catalytic Effects in Organic Reactions: Studies on the catalytic effects of related benzene derivatives in organic reactions could inform potential applications of this compound in similar contexts (M. Abe et al., 2000).
Crystallography and Molecular Geometry
- Crystal Structure Analysis: Analysis of the crystal structures of related benzene derivatives could provide valuable information on the molecular geometry and potential solid-state applications of this compound (Mubashir Hassan et al., 2015).
properties
IUPAC Name |
1,3-dichloro-5-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIMFNTXRVACIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
